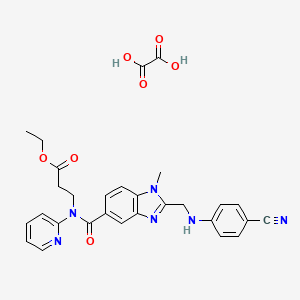
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate is a chemical compound with a complex structure and significant potential in various scientific fields. It is a derivative of Dabigatran, a well-known anticoagulant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DeacetamidineCyanoDabigatran-d3EthylEsterOxalate involves multiple steps, starting from the basic structure of DabigatranThe reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its anticoagulant properties and potential use in treating blood clotting disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of DeacetamidineCyanoDabigatran-d3EthylEsterOxalate involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting thrombin, an enzyme involved in blood clotting. This inhibition prevents the formation of clots, making it useful in anticoagulant therapy. The compound also interacts with various cellular pathways, influencing processes like cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Dabigatran: The parent compound, widely used as an anticoagulant.
Rivaroxaban: Another anticoagulant with a different mechanism of action.
Apixaban: Similar to Rivaroxaban, used for preventing blood clots.
Uniqueness
DeacetamidineCyanoDabigatran-d3EthylEsterOxalate is unique due to its modified structure, which enhances its stability and bioavailability compared to Dabigatran. The addition of deacetamidine and cyano groups provides additional sites for chemical interactions, potentially leading to new therapeutic applications .
Propiedades
Fórmula molecular |
C29H28N6O7 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;oxalic acid |
InChI |
InChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
JMECGZWCALSAMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


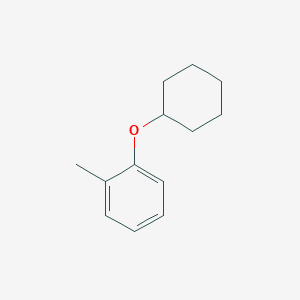
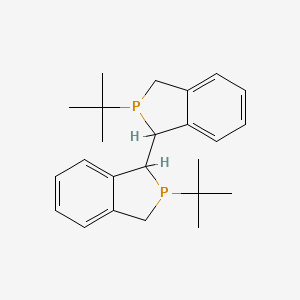
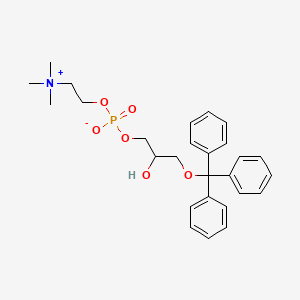
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)


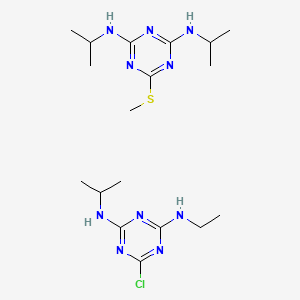
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
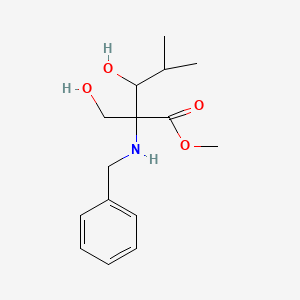
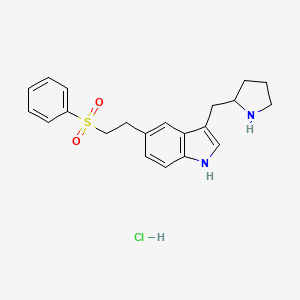
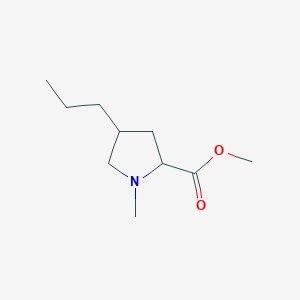
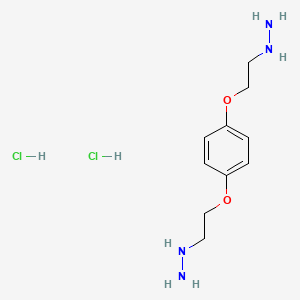
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)
